2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized using a one-pot multicomponent method involving 2-amino-4-methyl-5-acetylthiazole, thiosemicarbazide, and phenacyl bromide . The dichlorophenyl group is then introduced through a nucleophilic substitution reaction. Finally, the sulfanyl-acetamide linkage is formed by reacting the intermediate with 4-methylphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature, residence time, and reagent flow rates, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18Cl2N2OS2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[[5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18Cl2N2OS2/c1-12-3-6-16(7-4-12)24-19(25)11-26-20-23-13(2)18(27-20)10-14-9-15(21)5-8-17(14)22/h3-9H,10-11H2,1-2H3,(H,24,25) |
InChI Key |
TVPIEUXKVYDNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(S2)CC3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
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